
Butyronitrile
Overview
Description
Butyronitrile (C₄H₇N), also known as butanenitrile, is an aliphatic nitrile with a linear structure (CH₃CH₂CH₂CN). It is a colorless liquid with a pungent odor, miscible with polar organic solvents. Its applications span agrochemicals (e.g., synthesis of the poultry drug amprolium), pharmaceuticals, and specialty chemicals . This compound is also utilized in electrolyte compositions for dye-sensitized solar cells and as a solvent in photochemical studies due to its dielectric properties .
Rhodococcus sp. MTB5 degrades 2–3% this compound within 60–96 hours via a nitrile hydratase-amidase pathway, achieving up to 100% mineralization . This strain outperforms Pseudomonas putida and Klebsiella oxytoca, which degrade lower concentrations (0.2–100 mM) with longer lag phases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyronitrile can be synthesized through several methods. One common laboratory method involves the reaction of butyl chloride with sodium cyanide in the presence of a solvent like dimethyl sulfoxide. The reaction proceeds as follows:
C4H9Cl+NaCN→C4H7N+NaCl
Industrial Production Methods: Industrially, this compound is produced by the ammoxidation of n-butanol. This process involves the reaction of n-butanol with ammonia and oxygen over a catalyst, typically at elevated temperatures. The reaction can be represented as:
C3H7CH2OH+NH3+O2→C3H7CN+3H2O
This method is efficient and widely used in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Butyronitrile undergoes various chemical reactions, including:
- this compound can be reduced to n-butylamine using hydrogen in the presence of a catalyst such as nickel or cobalt. The reaction is as follows:
Reduction: C4H7N+2H2→C4H9NH2
When this compound is treated with water under acidic or basic conditions, it hydrolyzes to form butyric acid and ammonia:Hydrolysis: C4H7N+2H2O→C4H8O2+NH3
Substitution: this compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, nickel or cobalt catalysts, elevated temperatures and pressures.
Hydrolysis: Water, acidic or basic conditions, heat.
Substitution: Various nucleophiles, solvents like dimethyl sulfoxide or ethanol.
Major Products:
Reduction: n-Butylamine.
Hydrolysis: Butyric acid and ammonia.
Substitution: Various substituted this compound derivatives
Scientific Research Applications
Pharmaceutical Applications
Precursor for Drug Synthesis
- Butyronitrile serves as a key intermediate in the synthesis of various pharmaceuticals. Notably, it is used in the production of amprolium , a coccidiostat employed in poultry to combat coccidia parasites. The synthesis process utilizes this compound as a starting material, showcasing its importance in veterinary medicine .
Catalytic Hydrogenation
- Recent studies have demonstrated the potential of this compound in catalytic hydrogenation reactions. Cobalt-catalyzed hydrogenation of this compound has been investigated for its reaction mechanisms and product selectivity, revealing insights into its utility in organic synthesis .
Electrochemical Applications
Electrolytes for Lithium-Ion Batteries
- This compound has been explored as a component in electrolytes for lithium-ion batteries. Research indicates that this compound-based electrolytes exhibit remarkable ionic conductivity and electrochemical stability, making them suitable for fast-charging applications in automotive industries. These electrolytes demonstrate good long-term cycling behavior over 1000 charge/discharge cycles .
Dye-Sensitized Solar Cells
- The compound is also utilized in dye-sensitized solar cells (DSSCs) as part of the electrolyte composition. Its properties enhance the efficiency and stability of these solar cells, contributing to advancements in renewable energy technologies .
Environmental Applications
Bioremediation
- A significant application of this compound lies in environmental remediation. Certain bacterial strains, such as Rhodococcus sp. MTB5, have been identified to effectively degrade this compound, utilizing it as their sole carbon and nitrogen source. This biodegradation capability makes it a candidate for bioremediation strategies aimed at cleaning up contaminated sites . Studies show that these bacteria can achieve over 98% degradation of this compound under optimal conditions.
Metabolite Utilization
- The metabolites produced during the degradation of this compound (such as butyramide and butyric acid) can be further utilized by microbial communities, reducing secondary pollution risks and enhancing the overall efficiency of bioremediation processes .
Industrial Applications
Synthesis of Fine Chemicals
- In industrial chemistry, this compound is employed as a precursor for synthesizing various fine chemicals. Its reactivity allows it to participate in numerous chemical transformations, making it valuable in producing compounds used across different sectors .
Data Summary
Application Area | Specific Use | Key Findings/Notes |
---|---|---|
Pharmaceutical | Precursor for amprolium | Essential for veterinary medicine |
Catalytic hydrogenation | Insights into reaction mechanisms and selectivity | |
Electrochemistry | Lithium-ion battery electrolytes | High ionic conductivity; stable performance over cycles |
Dye-sensitized solar cells | Enhances efficiency and stability | |
Environmental Science | Bioremediation | Effective degradation by specific bacterial strains |
Metabolite utilization | Reduces secondary pollution risks | |
Industrial Chemistry | Synthesis of fine chemicals | Valuable precursor for various industrial applications |
Mechanism of Action
The mechanism of action of butyronitrile varies depending on its application. In the context of its use as a precursor to pharmaceuticals, it undergoes various chemical transformations to yield active compounds. For example, in the synthesis of amprolium, this compound reacts with other reagents to form the final drug compound. The molecular targets and pathways involved depend on the specific reactions and transformations it undergoes .
Comparison with Similar Compounds
Physical and Chemical Properties
Property | Butyronitrile | Acetonitrile | Propionitrile | Benzonitrile |
---|---|---|---|---|
Molecular Formula | C₄H₇N | C₂H₃N | C₃H₅N | C₇H₅N |
Molecular Weight (g/mol) | 69.11 | 41.05 | 55.08 | 103.12 |
Boiling Point (°C) | 117–118 | 81.6 | 97.1 | 191 |
Dielectric Constant (ε) | 24.8 | 37.5 | 29.3 | 25.2 |
Solubility in Water | Moderate | Highly miscible | Moderate | Low |
Toxicity | High (LD₅₀: 50–100 mg/kg, oral rat) | Moderate (LD₅₀: 2730 mg/kg) | High (LD₅₀: 39 mg/kg) | Moderate (LD₅₀: 800 mg/kg) |
Key Observations :
- Boiling Points : this compound’s higher boiling point compared to acetonitrile and propionitrile reflects its longer alkyl chain. Benzonitrile’s aromatic structure contributes to its elevated boiling point.
- Dielectric Constants : Acetonitrile’s high ε (37.5) makes it ideal for HPLC, while this compound’s moderate ε (24.8) suits photochemical studies requiring tunable solvent polarity .
- Toxicity : Aliphatic nitriles (this compound, propionitrile) exhibit higher acute toxicity than aromatic benzonitrile, likely due to metabolic release of cyanide .
Reactivity and Degradation Pathways
Biodegradation Efficiency
Key Observations :
- This compound degradation by Rhodococcus sp. MTB5 is notable for complete mineralization, unlike acetonitrile, which accumulates acetate .
- Benzonitrile degradation via nitrilase (direct conversion to carboxylic acid) contrasts with the two-step NHase-amidase pathway in aliphatic nitriles .
Hydrogenation Catalysis
Chromium-promoted Raney Ni catalysts hydrogenate this compound efficiently (optimal Cr: 1.5 wt%), whereas acetone hydrogenation under similar conditions requires higher catalyst loading .
Key Observations :
- This compound’s market growth is driven by agrochemical demand, particularly in Asia-Pacific (CAGR: 7.0%) .
- Acetonitrile dominates the solvents market due to its polarity and low UV cutoff .
Environmental and Health Impacts
- This compound : Requires stringent handling; releases toxic byproducts (e.g., HCN) upon combustion. Bioremediation via Rhodococcus sp. MTB5 offers eco-friendly degradation .
- Benzonitrile : Lower acute toxicity but persistent in aquatic systems; hydrolyzes to benzoic acid, which is biodegradable .
- Acetonitrile : Classified as a volatile organic compound (VOC); recycling in industrial processes mitigates environmental release .
Biological Activity
Butyronitrile, also known as this compound (CAS Number: 109-74-0), is a nitrile compound that has garnered attention for its biological activity and potential applications in various fields, including bioremediation and pharmaceuticals. This article delves into the biological activity of this compound, focusing on its degradation pathways, toxicity, and potential therapeutic uses.
1. Biodegradation of this compound
The biodegradation of this compound is primarily facilitated by specific bacterial strains, notably Rhodococcus sp. MTB5. This bacterium has been shown to utilize this compound as its sole carbon and nitrogen source, demonstrating significant degradation capabilities.
1.1 Degradation Pathway
Research indicates that the degradation of this compound occurs via a two-step enzymatic pathway involving:
- Nitrile Hydratase (NHase)
- Amidase
In a study, Rhodococcus sp. MTB5 achieved degradation rates of 100%, 98%, and 88% for concentrations of 2%, 2.5%, and 3% this compound, respectively, within a 72-hour incubation period. The study highlighted that the strain could grow in concentrations as high as 5% this compound, although higher concentrations negatively impacted cell viability and degradation efficiency .
Concentration (%) | Degradation Rate (%) | Time (hours) |
---|---|---|
2 | 100 | 72 |
2.5 | 98 | 72 |
3 | 88 | 72 |
1.2 Enzyme Activity
The enzyme assays conducted on Rhodococcus sp. MTB5 revealed:
- NHase activity: of butyramide per min per ml of cell-free extract.
- Amidase activity: of ammonia per min per ml of cell-free extract.
These findings underscore the efficiency of this strain in degrading this compound through enzymatic action .
2. Toxicological Profile
This compound is classified as a hazardous substance with several acute health effects upon exposure:
- Irritation : Contact with skin and eyes can cause irritation.
- Respiratory Effects : Inhalation can lead to coughing, wheezing, and respiratory distress.
- Neurological Symptoms : High exposure may result in headaches, nausea, dizziness, and convulsions.
Chronic exposure can lead to long-term respiratory issues such as bronchitis . However, there is currently no evidence to suggest that this compound is carcinogenic or affects reproductive health based on available studies .
3. Potential Therapeutic Applications
While the primary focus has been on its biodegradation properties, there is emerging interest in the potential therapeutic applications of this compound derivatives in medicinal chemistry. For example:
- Pharmaceutical Synthesis : this compound has been utilized in synthesizing various pharmaceutical compounds due to its reactivity and ability to form diverse chemical structures.
Case Study: Synthesis of Antiviral Agents
A notable case study involved the use of this compound in synthesizing antiviral agents that target specific viral pathways. The derivatives exhibited promising activity against viral infections in vitro, indicating potential for further development into therapeutic agents .
Q & A
Basic Research Questions
Q. What experimental and computational methods are used to determine the conformational stability of butyronitrile?
The relative stability of this compound's gauche and trans conformers is assessed using ab initio CCSD and DFT (B3LYP, M06) methods. Geometrical optimization at the CCSD/6-311G+(d,p) level reveals the gauche conformer is more stable by 0.27 kcal/mol in enthalpy (ΔH), with a 70% population dominance in the gas phase. Infrared (IR) and Raman spectroscopy are used experimentally to validate computational findings, while microwave studies provide rotational constants for structural comparison .
Q. How is this compound synthesized for controlled experimental studies?
this compound can be synthesized via pulsed laser ablation (PLA) in nitrile solvents (e.g., propionitrile, this compound) at varying wavelengths (355–1064 nm). This method produces uniform nanoparticles (e.g., CuCN) with size and morphology analyzed using SEM/EDS. Solvent polarity and laser parameters critically influence reaction kinetics and product purity .
Q. What thermodynamic properties differentiate this compound’s conformers in gas and condensed phases?
The gauche conformer exhibits a lower molar volume (63.406 cm³/mol) compared to the trans conformer (69.937 cm³/mol), favoring its stability under high-pressure conditions. Thermodynamic analysis shows gauche dominance increases as temperature decreases, aligning with experimental freezing points (161.25 K) and phase transition behavior .
Advanced Research Questions
Q. How do pressure and temperature influence this compound’s phase behavior and conformer equilibrium?
At high pressure, the equilibrium shifts toward the gauche conformer due to its smaller molar volume and enthalpy advantage. Sublimation and freezing points correlate with conformer stability: the crystalline phase exclusively retains the gauche form, while fluid phases (gas/liquid) host both conformers. Pressure-dependent IR/Raman studies and ab initio molecular dynamics simulations are recommended to model phase transitions .
Q. What methodological discrepancies exist in determining this compound’s conformational stability?
Early microwave studies suggested the trans conformer is more stable, while IR/Raman and recent computational studies (CCSD/DFT) favor gauche dominance. Discrepancies arise from differences in experimental conditions (e.g., temperature, solvent polarity) and theoretical approximations (e.g., basis set selection). Researchers must reconcile data by cross-validating computational results with temperature-controlled spectroscopy and population analysis .
Q. How can fluorescence quenching experiments using this compound elucidate solvent-polarity effects on reaction kinetics?
In polar solvents like this compound, fluorescence quenching of pyrene by dibutyl phthalate follows an exciplex mechanism . Rate constants (e.g., at 20°C) are derived from temperature-dependent Arrhenius plots, with parameters like activation energy () and Gibbs free energy () calculated to explain solvent effects on electron transfer .
Q. Methodological Guidance for Addressing Contradictions
- Data Reconciliation : Combine high-level computational methods (e.g., CCSD(T)/aug-cc-pVTZ) with experimental techniques (e.g., cryogenic IR spectroscopy) to resolve conformer stability disputes .
- Experimental Design : For synthesis, optimize PLA parameters (wavelength, pulse duration) and solvent polarity to control nanoparticle size and purity .
- Thermodynamic Modeling : Use equations like and molar volume comparisons to predict phase behavior under varying conditions .
Properties
IUPAC Name |
butanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N/c1-2-3-4-5/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNRLNFWIYMESJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N, Array | |
Record name | BUTYRONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2752 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | n-BUTYRONITRILE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1026823 | |
Record name | Butanenitrile | |
Source | EPA DSSTox | |
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Molecular Weight |
69.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Butyronitrile appears as a clear colorless liquid. Flash point 76 °F. Less dense than water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used in the manufacture of other chemicals., Liquid, Colorless liquid with a sharp, suffocating odor; Note: Forms cyanide in the body; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sharp, suffocating odor. [Note: Forms cyanide in the body.] | |
Record name | BUTYRONITRILE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Butanenitrile | |
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Record name | n-Butyronitrile | |
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Record name | n-BUTYRONITRILE | |
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Record name | n-Butyronitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Boiling Point |
244 °F at 760 mmHg (USCG, 1999), 117.5 °C @ 760 mm Hg, 116-118 °C, 244 °F | |
Record name | BUTYRONITRILE | |
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Record name | BUTANENITRILE | |
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Flash Point |
62 °F (USCG, 1999), 17 °C, 76 (24 °C) °F (OPEN CUP), 62 °F | |
Record name | BUTYRONITRILE | |
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Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0086.html | |
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Solubility |
3 % at 77 °F (NIOSH, 2023), Miscible with alc, ether, dimethylformamide, Sol in benzene, In water, 33,000 mg/l at 25 °C., Solubility in water, g/100ml at 25 °C: 3, (77 °F): 3% | |
Record name | BUTYRONITRILE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | n-Butyronitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0086.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Density |
0.7936 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8091 @ 0 °C/4 °C, Density of saturated air: 1.07 @ 38.4 °C (air= 1), Relative density (water = 1): 0.8, 0.81 | |
Record name | BUTYRONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2752 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | BUTANENITRILE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5013 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | n-BUTYRONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1465 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | n-Butyronitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0086.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.4 (Air= 1), Relative vapor density (air = 1): 2.4 | |
Record name | BUTANENITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5013 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | n-BUTYRONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1465 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
20.68 mmHg (USCG, 1999), 19.5 [mmHg], Vapor pressure: 10 mm Hg @ 15 °C; 40 mm Hg @ 38 °C, 19.5 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 2, 14 mmHg | |
Record name | BUTYRONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2752 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | n-Butyronitrile | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/161 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | BUTANENITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5013 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | n-BUTYRONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1465 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | n-Butyronitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0086.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Water 0.09%; alkalinity 0.22 meq/g | |
Record name | BUTANENITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5013 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
109-74-0 | |
Record name | BUTYRONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2752 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Butyronitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanenitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyronitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8412 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanenitrile | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1026823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyronitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.365 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTYRONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3V36V0W0M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BUTANENITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5013 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | n-BUTYRONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1465 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Butyronitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/ET8583B0.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-171 °F (USCG, 1999), -112 °C, -170 °F | |
Record name | BUTYRONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2752 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | BUTANENITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5013 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | n-BUTYRONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1465 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | n-Butyronitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0086.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.